Hydrazoic acid

Description

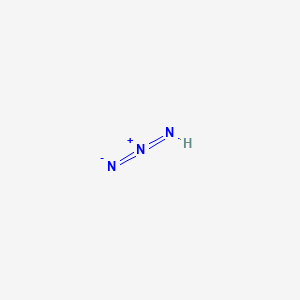

Structure

3D Structure

Properties

InChI |

InChI=1S/HN3/c1-3-2/h1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUINSXZKUKVTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HN3 | |

| Record name | hydrazoic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrazoic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884425 | |

| Record name | Hydrazoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

43.029 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent intolerable odor; [Merck Index], Colorless liquid with an intolerable pungent odor. | |

| Record name | Hydrazoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

35.7 °C, 96.26 °F | |

| Record name | Hydrazoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

Specific gravity: 1.09 at 25 °C/4 °C, 1.09 | |

| Record name | Hydrazoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

484.0 [mmHg], 484 mmHg | |

| Record name | Hydrazoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid | |

CAS No. |

7782-79-8 | |

| Record name | Hydrazoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROGEN AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P5C4D5D7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydrazoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-80 °C, -112 °F | |

| Record name | Hydrazoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDRAZOIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/795 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Principles and Safety Considerations for the Laboratory Use of Hydrazoic Acid

Disclaimer: Hydrazoic acid (HN₃) is an extremely toxic, volatile, and dangerously explosive compound. Its synthesis and handling require specialized equipment, extensive safety protocols, and highly trained personnel. This document serves as a high-level technical overview for research and drug development professionals from a defensive and educational perspective. It is not a substitute for detailed, peer-reviewed, and institutionally approved standard operating procedures (SOPs). Direct synthesis should only be attempted within a controlled laboratory environment designed to mitigate the severe risks involved.

Introduction to this compound

This compound, also known as hydrogen azide (B81097), is a colorless liquid with a pungent, irritating odor.[1][2] First isolated by Theodor Curtius in 1890, it is a compound of significant interest in organic synthesis, particularly for the creation of nitrogen-containing heterocycles like tetrazoles, which are important scaffolds in medicinal chemistry.[2] However, its utility is overshadowed by its extreme instability. The pure substance and concentrated solutions are prone to violent, unpredictable detonation triggered by shock, friction, heat, or sparks.[1][2][3] For this reason, modern laboratory practices strongly favor in situ generation and immediate consumption, especially within continuous flow systems that minimize the accumulation of hazardous quantities.[2][4]

Core Principles of this compound Generation

The laboratory-scale generation of this compound is primarily based on two well-established chemical principles. These methods are presented here for educational purposes to illustrate the underlying chemistry, not as a direct protocol.

Acidification of Azide Salts

The most common method involves the protonation of an azide salt, typically sodium azide (NaN₃), with a stronger acid.[1][5] The fundamental reaction is the displacement of the weaker acid (this compound, pKa ≈ 4.6-4.75) from its salt by a stronger acid.[1][2][6]

Reaction Principle: N₃⁻ (aq) + H⁺ (aq) ⇌ HN₃ (aq)

Acids such as sulfuric acid or stearic acid have been historically used.[5][7] A significant challenge with this method is controlling the reaction rate and preventing the accumulation of pure or highly concentrated this compound, which is extremely hazardous. Distillation to purify the acid is exceptionally dangerous and can lead to violent explosions.[1][7]

Another approach involves treating barium azide with sulfuric acid, which precipitates insoluble barium sulfate, yielding a cleaner solution of this compound.[5]

Oxidation of Hydrazine (B178648)

The original method developed by Curtius involves the reaction of aqueous hydrazine (N₂H₄) with nitrous acid (HNO₂).[1][2][5] Other oxidizing agents like nitric acid or hydrogen peroxide can also be used.[1][5]

Reaction Principle: N₂H₄ + HNO₂ → HN₃ + 2 H₂O

This method can be advantageous as it often produces a dilute stream of this compound, which is less hazardous than concentrated forms.[3][5] The co-production of gases like nitrogen can further dilute the HN₃, reducing explosion risk.[3]

Hazard Profile and Data Summary

A thorough understanding of the physical properties and hazards of this compound and its common precursor, sodium azide, is critical for any researcher considering its use.

| Property | This compound (HN₃) | Sodium Azide (NaN₃) |

| Appearance | Colorless, volatile liquid[1] | Colorless crystalline solid[8] |

| Molar Mass | 43.03 g/mol [1] | 65.01 g/mol |

| Boiling Point | 37 °C (99 °F)[1][2] | Decomposes at >275 °C[9] |

| Melting Point | -80 °C (-112 °F)[1][2] | --- |

| Acidity (pKa) | ~4.6 - 4.75[1][2] | Not applicable |

| Primary Hazards | Extremely explosive , highly toxic, volatile, reactive[1][3] | Highly toxic by inhalation, ingestion, or skin absorption; can form explosive heavy metal azides[9][10] |

| Toxicity | Potent toxin, more poisonous than hydrogen cyanide.[3] Causes headache, dramatic drop in blood pressure, collapse.[9] | Potent toxin similar to cyanide.[10] Ingestion of 100-200 mg can cause headache, respiratory distress. Targets CNS and brain.[9] |

| Incompatibilities | Heavy metals (forms explosive salts), strong acids (forms explosive salts), bases, heat, shock, friction.[1][2] | Heavy metals (copper, lead), acids (liberates HN₃), bromine, carbon disulfide, dimethyl sulfate, halogenated solvents.[9][10] |

Modern Safety Protocol: In Situ Generation in Continuous Flow

To circumvent the immense risks of storing and handling this compound, modern synthetic chemistry has moved towards generating it in situ for immediate use in a reaction. Continuous flow chemistry is an exemplary technology for this purpose.[4]

Microreactors or coil reactors offer a significant safety advantage by ensuring that only a very small volume of the hazardous substance exists at any given moment.[4] The high surface-area-to-volume ratio allows for excellent control over reaction temperature and pressure, preventing dangerous hotspots.[4]

Key Advantages of Flow Chemistry for HN₃ Synthesis:

-

Minimized Inventory: Only microliters to milliliters of HN₃ are present at any time, drastically reducing the potential energy of an explosion.[4]

-

Enhanced Heat Transfer: Superior temperature control prevents thermal runaway reactions.

-

Containment: The entire process occurs within a closed, controlled system, minimizing exposure risk.

-

Scalability: Production can be scaled by running the reactor for longer periods, not by increasing the reactor volume, thus maintaining safety.[4]

Experimental Workflow for In Situ Generation

The general workflow involves pumping separate streams of an azide salt solution (e.g., aqueous sodium azide) and an acid (e.g., acetic acid) into a mixing junction.[4] The resulting stream containing freshly generated this compound immediately enters a reaction coil where it is mixed with the substrate (e.g., an organic nitrile to form a tetrazole).[4] The product stream exiting the reactor contains the desired product, with any residual HN₃ quenched in a subsequent step.

Caption: Workflow for safe in situ generation and use of HN₃ in a flow reactor.

Mandatory Safety and Decision Logic

Working with this compound or its precursors necessitates a strict adherence to a hierarchy of controls. The following diagram illustrates a simplified logic pathway for researchers.

Caption: Decision logic for evaluating the use of this compound in research.

Engineering Controls:

-

All manipulations must be performed in a certified chemical fume hood designed for explosive substances.[8]

-

A blast shield should be used at all times.

-

Use non-metallic tools (e.g., ceramic or Teflon spatulas) to avoid the formation of shock-sensitive heavy metal azides.[8]

-

Solutions should never be disposed of down drains, as this can lead to the formation of explosive metal azides in the plumbing.[6]

Personal Protective Equipment (PPE):

-

Appropriate chemical-resistant gloves (e.g., nitrile, with verified compatibility), a flame-resistant lab coat, chemical splash goggles, and a full face shield are mandatory.[8]

-

Hearing protection is recommended due to the risk of detonation.[11]

Conclusion

While this compound is a valuable reagent, its synthesis is one of the most hazardous operations that can be performed in a chemical laboratory. The data overwhelmingly points to its extreme toxicity and explosive nature. For professionals in research and drug development, the guiding principle must be the elimination or substitution of this hazard wherever possible. When its use is unavoidable, the adoption of modern technologies like continuous flow chemistry is not merely an improvement but a critical safety requirement to minimize risk to an acceptable level. All work must be preceded by a thorough risk assessment and sanctioned by institutional safety officers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. Sodium azide - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. campus.kennesaw.edu [campus.kennesaw.edu]

- 9. geneseo.edu [geneseo.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

The Discovery and History of Hydrazoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazoic acid (HN₃), also known as hydrogen azide (B81097), is a colorless, volatile, and highly explosive liquid at room temperature.[1] First isolated by the German chemist Theodor Curtius in 1890, its discovery marked a significant milestone in nitrogen chemistry.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with this compound. It is intended for a scientific audience, offering detailed methodologies, quantitative data, and visual representations of the core chemical processes.

Discovery by Theodor Curtius (1890)

Theodor Curtius, a prominent chemist at the University of Kiel, is credited with the first isolation of this compound.[4][5] His groundbreaking work, published in the journal Berichte der Deutschen chemischen Gesellschaft, detailed a novel synthesis route involving the reaction of acyl hydrazide derivatives with nitrous acid.[1][2] This discovery was a culmination of his extensive research into hydrazine (B178648) and its compounds.[2][6]

The initial synthesis by Curtius was not a direct reaction with hydrazine itself but involved acyl hydrazides such as benzoylhydrazine and hippuryl hydrazine.[2] The reaction with nitrous acid (HNO₂) led to the formation of the corresponding acyl azide, which could then be hydrolyzed to yield this compound.[6][7] This indirect approach was a crucial step in safely handling these energetic materials.

A subsequent publication by Curtius in 1893 described a more direct method for producing this compound: the reaction of a dilute, ice-cold solution of hydrazine with red fuming nitric acid.[2]

Physicochemical Properties of this compound

This compound is a compound with distinct and hazardous properties. It is a weak acid with a pKa similar to that of acetic acid.[1] Its high positive enthalpy of formation indicates its inherent instability, leading to explosive decomposition.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | HN₃ | [1] |

| Molar Mass | 43.03 g/mol | [1] |

| Appearance | Colorless, volatile liquid | [1] |

| Odor | Pungent, irritating | [1] |

| Density | 1.09 g/cm³ | [1] |

| Melting Point | -80 °C | [1] |

| Boiling Point | 37 °C | [1] |

| Acidity (pKa) | 4.75 | [1] |

| Standard Enthalpy of Formation (ΔfHº) | +264 kJ/mol | [1] |

Experimental Protocols

Curtius's Original Synthesis of this compound (1890) - General Method

This protocol describes the general methodology employed by Theodor Curtius in his initial synthesis of this compound from an acyl hydrazide.

Materials:

-

Acyl hydrazide (e.g., benzoylhydrazine)

-

Sodium nitrite (B80452) (NaNO₂)

-

Dilute acid (e.g., hydrochloric acid or sulfuric acid) for generating nitrous acid in situ

-

Apparatus for reaction under cooling and for distillation

Procedure:

-

A solution of the acyl hydrazide is prepared in an appropriate solvent and cooled in an ice bath.

-

A solution of sodium nitrite is slowly added to the cooled acyl hydrazide solution.

-

Concurrently, a dilute acid is added dropwise to the reaction mixture. This in situ generation of nitrous acid is crucial for controlling the reaction rate. The reaction is maintained at a low temperature throughout the addition.

-

The resulting acyl azide is then carefully isolated.

-

Hydrolysis of the acyl azide is carried out, typically by gentle heating in water or a suitable aqueous solution, to liberate this compound.

-

The volatile this compound is then purified by careful distillation. Extreme caution is necessary during this step due to the explosive nature of pure this compound.

Synthesis of this compound from Sodium Azide

A more common and direct laboratory-scale synthesis of this compound involves the acidification of an azide salt, such as sodium azide.

Materials:

-

Sodium azide (NaN₃)

-

A strong, non-volatile acid (e.g., concentrated sulfuric acid)

-

An inert solvent (optional, for dilution)

-

Distillation apparatus

Procedure:

-

Sodium azide is placed in a reaction flask.

-

A strong acid, such as concentrated sulfuric acid, is added slowly and with cooling to the sodium azide. The reaction is highly exothermic.

-

This compound is generated and can be distilled directly from the reaction mixture.

-

Due to the extreme danger of explosion with pure this compound, it is often generated in situ or distilled as a dilute solution.

Key Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows discussed in this guide.

References

- 1. Theodor Curtius - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.com [encyclopedia.com]

- 3. This compound [medbox.iiab.me]

- 4. Theodor Curtius in a chemistry laboratory - Science History Institute Digital Collections [digital.sciencehistory.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Curtius Reaction (Chapter 34) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry and Bonding of Hydrazoic Acid (HN₃)

Abstract

Hydrazoic acid (HN₃), the simplest covalent azide (B81097), is a colorless, highly toxic, and explosive compound first isolated by Theodor Curtius in 1890.[1] Despite its simple formula, HN₃ possesses a complex electronic structure and a unique molecular geometry that challenges simple bonding models. This technical guide provides a comprehensive analysis of the molecular geometry and bonding of this compound, drawing upon experimental data from spectroscopic and diffraction studies as well as theoretical descriptions from Valence Bond and Molecular Orbital theories. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of azide chemistry.

Introduction

This compound is a compound of significant interest due to its high nitrogen content (97.7 wt%) and positive enthalpy of formation, which underlie its energetic properties.[2][3] It is a weak acid in aqueous solution with a pKa of 4.6.[2] The molecule's significance extends to its conjugate base, the azide ion (N₃⁻), which is a vital component in various synthetic processes, including the Schmidt reaction, and as a functional group in pharmaceuticals and energetic materials.[1][2] Understanding the nuanced bonding and structure of HN₃ is critical for safely handling the compound and for predicting its reactivity.

Molecular Structure and Geometry

The molecular structure of this compound has been established through various experimental techniques, including microwave spectroscopy, electron diffraction, and X-ray diffraction.[3][4] These studies reveal that the three nitrogen atoms are arranged in a nearly linear fashion, with the hydrogen atom bonded to one of the terminal nitrogens at an angle. The molecule has Cₛ symmetry.[5]

Experimentally Determined Structure

High-resolution millimeter-wave spectroscopy has provided precise measurements of the rotational constants for 14 different isotopologues of HN₃.[4][6] These experimental data, combined with high-level coupled-cluster computational methods, have yielded a highly accurate equilibrium (Rₑ) structure.[4][6] Earlier electron diffraction studies also confirmed the key structural features.[4][7] The N-N bond distances are notably asymmetric, indicating different bond orders between the adjacent nitrogen atoms.[2]

Key Geometric Parameters

The quantitative structural data, refined through a combination of experimental measurements and theoretical calculations, are summarized in the table below.

| Parameter | Value | Source |

| Bond Lengths | ||

| N₁-H | ~1.015 Å | [7] (recalculated),[8] |

| N₁-N₂ (Terminal-Central) | ~1.24 Å | [2][9] |

| N₂-N₃ (Central-Terminal) | ~1.13 Å | [2][9] |

| Bond Angles | ||

| ∠H-N₁-N₂ | ~108.8° | [2] |

| ∠N₁-N₂-N₃ | ~171.3° | [2][4] |

Table 1: Experimentally determined and calculated geometric parameters of this compound. Note: N₁ refers to the nitrogen atom bonded to hydrogen.

Bonding Theories Applied to this compound

No single, simple bonding model can fully describe the electronic structure of HN₃. A complete picture requires the consideration of resonance, hybridization, and molecular orbitals.

Lewis Structures and Resonance Theory

The asymmetric N-N bond lengths strongly suggest that a single Lewis structure is inadequate. The bonding is best described as a resonance hybrid of two principal contributing structures.[2]

These structures illustrate the delocalization of pi electrons across the three nitrogen atoms, leading to fractional bond orders. The actual structure is a weighted average of these contributors, consistent with the observed intermediate bond lengths.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

VSEPR theory can be applied to the local geometry around the nitrogen atom bonded to the hydrogen (N₁).

At the N₁ atom, there are three electron domains: a single bond to hydrogen, a double bond to N₂, and one lone pair. This arrangement leads to a trigonal planar electron geometry. Due to the repulsion from the lone pair, the molecular geometry around N₁ is bent, with the H-N₁-N₂ bond angle compressed to approximately 109°, a value close to the tetrahedral angle rather than the ideal 120°.

Valence Bond Theory: Hybridization

Valence bond theory uses the concept of orbital hybridization to describe the bonding framework. The hybridization scheme is consistent with the observed geometry and the resonance structures.

-

N₁ (Nitrogen bonded to H): This atom is sp² hybridized. One sp² orbital forms a σ-bond with the hydrogen 1s orbital, another forms a σ-bond with an sp orbital of N₂, and the third sp² orbital holds the lone pair. The unhybridized p-orbital participates in π-bonding with N₂.

-

N₂ (Central Nitrogen): This atom is sp hybridized. The two sp orbitals form σ-bonds with N₁ and N₃. The two unhybridized p-orbitals form two perpendicular π-bonds, one with N₁ and one with N₃, resulting in the near-linear arrangement.

-

N₃ (Terminal Nitrogen): In the dominant resonance structure, this nitrogen is sp hybridized, using one sp orbital for the σ-bond with N₂ and the other for a lone pair. An unhybridized p-orbital forms a π-bond with N₂.

Molecular Orbital (MO) Theory

A molecular orbital analysis provides the most detailed picture of the electronic structure. MO calculations show that the highest occupied molecular orbital (HOMO) has significant nitrogen lone-pair character, while the lowest unoccupied molecular orbital (LUMO) is antibonding with respect to the N-N framework.[2] This electronic structure helps explain the molecule's reactivity and its propensity to decompose upon receiving sufficient energy.[1]

Spectroscopic and Physicochemical Properties

The properties of HN₃ are dictated by its unique structure and bonding.

Vibrational Spectroscopy

The vibrational modes of HN₃ have been studied using techniques like High-Resolution Electron Energy Loss Spectroscopy (HREELS). These frequencies correspond to the stretching and bending motions of the molecular framework.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ | ~3336 | H-N₁ Stretch |

| ν₂ | ~2140 | N₂-N₃ Asymmetric Stretch |

| ν₃ | ~1270 | N₁-N₂ Symmetric Stretch |

| ν₄, ν₅ | ~1150, 650 | H-N₁-N₂ and N₁-N₂-N₃ Bending |

Table 2: Principal vibrational frequencies of this compound. Frequencies are approximate and vary with the physical state.

Physicochemical Data

Key physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molar Mass | 43.03 g·mol⁻¹[1] |

| Boiling Point | 37 °C[1][2] |

| Melting Point | -80 °C[1][2] |

| Density | 1.09 g/cm³[2] |

| pKₐ | 4.6[2] |

| Dipole Moment | ~0.85 - 1.70 D[7][10] |

| Enthalpy of Formation (ΔfH°) | +264 kJ/mol[2] |

Table 3: Selected physicochemical properties of this compound.

Experimental Protocols

Extreme caution is required when handling this compound due to its high toxicity and explosive instability.[3] Modern methods often favor in-situ generation to avoid isolating the pure, hazardous substance.

Synthesis of this compound

A general workflow for the synthesis and subsequent analysis of HN₃ is outlined below.

-

Batch Synthesis: A common laboratory method involves the careful acidification of an azide salt, such as sodium azide (NaN₃) or barium azide, with a strong acid like sulfuric acid.[1][11] The resulting HN₃ is then isolated by distillation, a process that carries a significant risk of explosion.[1][12]

-

Continuous Flow Synthesis: To mitigate the extreme hazards, modern protocols utilize continuous flow reactors.[13] In this approach, HN₃ is generated in situ from reagents like sodium azide and an acid, or from trimethylsilyl (B98337) azide and methanol, and is immediately consumed in a subsequent reaction.[13] This method avoids the accumulation of dangerous quantities of HN₃ and allows for safer handling at elevated temperatures.[13]

Structural Characterization Methods

-

Microwave Spectroscopy: This technique measures the rotational transitions of the molecule in the gas phase. By analyzing the spectra of multiple isotopes, highly precise rotational constants (Aₑ, Bₑ, Cₑ) can be determined.[4] These constants are directly related to the molecule's moments of inertia, from which a precise geometric structure (bond lengths and angles) can be calculated.[4][6]

-

Computational Chemistry: High-level ab initio calculations, such as coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)], are essential for modern structural determination.[8] These methods are used to calculate theoretical geometries and, crucially, to determine the small vibration-rotation interaction corrections needed to convert experimental ground-state rotational constants into equilibrium rotational constants, leading to a highly accurate semi-experimental equilibrium structure (rₑSE).[4][8]

Conclusion

The molecular structure and bonding of this compound (HN₃) are deceptively complex. Its geometry, featuring a bent H-N-N arrangement and a near-linear N-N-N backbone with unequal bond lengths, can only be fully rationalized by a combination of advanced bonding theories. Resonance is essential to explain the delocalized π-system and fractional bond orders, while VSEPR and Valence Bond theories provide insight into the local geometry and hybridization. The inherent instability and high toxicity of HN₃ necessitate the use of advanced experimental protocols, such as continuous flow synthesis, for its safe utilization in research and industry. The detailed understanding of its structure, provided by a synergy of high-resolution spectroscopy and computational chemistry, is fundamental to harnessing its unique chemical properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. Molecular structure of this compound with hydrogen-bonded tetramers in nearly planar layers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Precise equilibrium structure determination of this compound (HN3) by millimeter-wave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. This compound [stenutz.eu]

- 11. This compound - Sciencemadness Wiki [sciencemadness.org]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

Thermodynamic Properties of Hydrazoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazoic acid (HN₃), also known as hydrogen azide (B81097), is a colorless, volatile, and highly explosive liquid at room temperature.[1][2][3] Despite its hazardous nature, it serves as a crucial reagent and precursor in various chemical syntheses, including the formation of azide functional groups and in specialized applications like the Schmidt reaction.[1] A thorough understanding of its thermodynamic properties is paramount for its safe handling, application in synthesis, and for the computational modeling of reactions involving this energetic compound. This guide provides an in-depth overview of the core thermodynamic properties of this compound, details on experimental methodologies for their determination, and visualizations of relevant chemical pathways.

Core Thermodynamic Properties

The thermodynamic stability of a compound is dictated by key parameters such as its enthalpy of formation, entropy, and Gibbs free energy of formation. For this compound, these values reflect its inherent instability and high energy content.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of this compound in its liquid and gaseous states.

Table 1: Standard Thermodynamic Properties of this compound (at 298.15 K)

| Property | Symbol | Value (Liquid) | Value (Gas) | Units |

| Standard Molar Enthalpy of Formation | ΔfH° | +264[1][2] | +294[4] | kJ/mol |

| Standard Molar Entropy | S° | 140.6[5] | 238.8[4] | J/(mol·K) |

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | +327.3[4] | +328[4] | kJ/mol |

| Molar Heat Capacity (at constant pressure) | Cp | 1.21 (J/g·K) | 43.68[4] | J/(mol·K) |

Table 2: Physical and Physicochemical Properties of this compound

| Property | Value | Units |

| Molar Mass | 43.03 | g/mol |

| Melting Point | -80[1][3] | °C |

| Boiling Point | 37[1][3] | °C |

| Density | 1.09[1][3] | g/cm³ |

| Acidity (pKa) | 4.6 - 4.75[1][3] | |

| Heat of Vaporization | 29.8[1] | kJ/mol |

| Heat of Fusion | 9.2[1] | kJ/mol |

| Dipole Moment | 1.7[1] | D |

Experimental Protocols

The determination of the thermodynamic properties of a volatile and explosive compound like this compound requires specialized and meticulous experimental procedures. Below are detailed methodologies for key experiments.

Synthesis and Purification of this compound

The laboratory-scale synthesis of this compound is typically achieved through the acidification of an azide salt, most commonly sodium azide.[1][2]

Protocol: Acidification of Sodium Azide

-

Reaction Setup: A two-necked round-bottom flask is equipped with a dropping funnel and a distillation apparatus. The receiving flask for the distillate is cooled in an ice bath. All operations must be conducted in a well-ventilated fume hood with appropriate safety shielding.

-

Reagents: A solution of sodium azide (NaN₃) in water is placed in the reaction flask and cooled in an ice bath. A strong acid, such as sulfuric acid (H₂SO₄), is placed in the dropping funnel.

-

Reaction: The strong acid is added dropwise to the cooled and stirred sodium azide solution. The reaction is maintained at a low temperature (0-5 °C) to control the exothermic reaction and minimize the decomposition of this compound.

-

Reaction: NaN₃(aq) + H₂SO₄(aq) → HN₃(aq) + NaHSO₄(aq)

-

-

Distillation: After the addition of the acid is complete, the mixture is gently warmed to distill the this compound. This compound has a boiling point of 37 °C, allowing for its separation from the less volatile salt and remaining acid. The distillation is typically performed under reduced pressure to ensure a lower temperature and safer conditions.[1]

-

Collection and Storage: The collected this compound is a colorless liquid. Due to its instability, it is recommended to prepare and use it in dilute solutions immediately. Undiluted this compound is dangerously explosive.[2]

An alternative synthesis route involves the reaction of hydrazine (B178648) with nitrous acid.[2][3]

Determination of Thermodynamic Properties

Calorimetry for Enthalpy of Formation:

The standard enthalpy of formation of this compound is determined using bomb calorimetry.

-

Sample Preparation: A known mass of a substance that reacts with this compound in a well-defined manner is placed in the bomb calorimeter. A dilute solution of this compound of known concentration is also introduced.

-

Combustion/Reaction: The reaction is initiated, and the temperature change of the surrounding water bath is precisely measured.

-

Calculation: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter. By applying Hess's law and using known enthalpies of formation for the other reactants and products, the enthalpy of formation of this compound can be determined.

Spectroscopic Determination of Thermodynamic Functions:

Thermodynamic functions such as entropy and heat capacity can be calculated from spectroscopic data (infrared and Raman spectroscopy).[6]

-

Spectral Acquisition: The infrared and Raman spectra of gaseous this compound are recorded.

-

Vibrational Analysis: The fundamental vibrational frequencies of the molecule are identified from the spectra.[1]

-

Statistical Mechanics Calculation: Using statistical mechanics, the vibrational, rotational, and translational contributions to the thermodynamic functions (entropy, heat capacity, etc.) are calculated from the molecular structure and the vibrational frequencies. The NIST-TRC Web Thermo Tables provide critically evaluated data derived from such analyses.[7]

Mass Spectrometric Study of Decomposition Kinetics:

The rate of thermal decomposition of this compound can be studied using mass spectrometry.

-

Reaction Setup: A low-pressure stream of this compound vapor is introduced into a heated reaction vessel.

-

Mass Spectrometry: The gas mixture from the reaction vessel is continuously sampled by a mass spectrometer.

-

Data Analysis: The concentrations of the reactant (HN₃) and products (e.g., N₂, H₂) are monitored over time at different temperatures. This allows for the determination of the reaction order, rate constant, and activation energy for the decomposition process.[1]

Visualizations of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate key chemical processes involving this compound.

References

An In-depth Technical Guide to the Solubility of Hydrazoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrazoic acid (HN₃), a volatile and highly reactive compound, sees significant use in organic synthesis, most notably in the Schmidt reaction for the creation of amines and amides. Its efficacy in these reactions is intrinsically linked to its solubility in the organic solvents in which they are performed. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various organic solvents. Due to the inherent hazards associated with this compound, quantitative solubility data is sparse in publicly available literature. This guide, therefore, consolidates the available qualitative and semi-quantitative information, presents detailed protocols for the safe preparation of this compound solutions, and outlines methodologies for the experimental determination of its solubility. Emphasis is placed on rigorous safety procedures to mitigate the risks of explosion and toxicity.

Introduction to this compound

This compound is a colorless, volatile, and extremely explosive liquid at room temperature.[1] It is a weak acid with a pKa of approximately 4.75 and is known for its pungent odor.[1] Its high nitrogen content and positive enthalpy of formation contribute to its instability, making its handling a matter of critical concern. Despite its hazardous nature, its utility as a reagent in forming C-N bonds makes it a valuable tool in synthetic organic chemistry.[2] The success of such synthetic endeavors often hinges on the effective dissolution of this compound in a suitable organic medium.

Solubility of this compound in Organic Solvents

Qualitative Solubility:

This compound is generally described as being soluble in a range of common organic solvents.[1][3] The principle of "like dissolves like" suggests that its polarity, which is intermediate, allows for some degree of solubility in both polar and non-polar media.

-

Ethers: this compound is known to be soluble in ethers, such as diethyl ether.[1] Ethereal solutions are frequently used in organic synthesis.

-

Alcohols: It is soluble in alcohols.[1] Specifically, it is reported to be miscible with ethanol, meaning they can be mixed in all proportions.[4]

-

Halogenated Solvents: The use of chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) in reactions involving azides is generally discouraged due to the potential for forming explosive compounds.[5] However, some older literature mentions their use as solvents for reactions involving this compound, suggesting at least some degree of solubility. Extreme caution is advised.

-

Aromatic Hydrocarbons: Solvents like benzene (B151609) and toluene (B28343) are often employed in Schmidt reactions, indicating that this compound is sufficiently soluble in these non-polar aromatic solvents to be synthetically useful.[6]

Semi-Quantitative Solubility Data:

The most concrete piece of semi-quantitative data available is the partition coefficient between water and diethyl ether.

Table 1: Partition Coefficient of this compound

| Solvent System | Partition Coefficient (Ether:Water) | Reference |

| Diethyl Ether/Water | 7:1 | [7] |

This partition coefficient indicates that this compound is significantly more soluble in diethyl ether than in water, a crucial piece of information for extraction and for understanding its behavior in biphasic reaction systems.

Due to the lack of extensive quantitative data, it is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent system of interest, following strict safety protocols.

Experimental Protocols

Extreme Caution is Advised. All work with this compound must be conducted in a certified chemical fume hood behind a blast shield by personnel thoroughly trained in its handling. [6][8]

Preparation of Anhydrous this compound Solutions

Anhydrous solutions of this compound are often required for organic synthesis to avoid unwanted side reactions with water.

Method 1: Extraction from an Aqueous Solution

This method leverages the favorable partition coefficient of this compound in diethyl ether.

Materials:

-

Sodium azide (B81097) (NaN₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (anhydrous)

-

Distilled water

-

Calcium chloride (CaCl₂, anhydrous)

-

Dropping funnel, round-bottom flask, condenser, receiving flask (all glassware should be free of cracks or stars)

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve sodium azide in water and add an equal volume of diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred mixture via a dropping funnel. The addition should be dropwise to control the rate of reaction and temperature.

-

A significant portion of the ethereal this compound solution will co-distill during the addition of the acid. The receiving flask should be cooled in an ice bath.

-

After the addition is complete, gently warm the reaction flask with a water bath to distill the remaining ethereal solution.

-

Dry the collected ethereal solution over anhydrous calcium chloride.

-

Carefully decant or filter the dried solution to obtain an anhydrous ethereal solution of this compound.

Method 2: Direct Synthesis and Distillation

This method can yield a more concentrated solution but is also more hazardous.

Materials:

-

Sodium azide (NaN₃)

-

Stearic acid

-

Vacuum distillation apparatus

-

Cold trap (cooled to at least -40°C)

Procedure:

-

Mix sodium azide and stearic acid in a distillation flask.

-

Connect the flask to a vacuum distillation apparatus with a cold trap.

-

Apply vacuum and gently heat the flask.

-

This compound will distill and be collected in the cold trap.

-

The collected this compound can then be carefully dissolved in the desired anhydrous organic solvent.

Workflow for preparing an anhydrous ethereal solution of this compound via extraction.

Determination of this compound Solubility

The following is a general procedure that can be adapted for determining the solubility of this compound in a specific organic solvent.

Principle: A saturated solution of this compound in the solvent of interest is prepared, and the concentration of this compound in the solution is then determined by a suitable analytical method.

Materials:

-

Anhydrous solution of this compound (prepared as in 3.1)

-

The organic solvent of interest (anhydrous)

-

Thermostatically controlled shaker or water bath

-

Centrifuge (if necessary)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., GC, titrator, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

In a sealed, robust container, add an excess of a concentrated this compound solution (or carefully condensed pure this compound) to a known volume of the organic solvent.

-

Equilibrate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure saturation. The container must be securely sealed to prevent the escape of volatile HN₃.

-

-

Phase Separation:

-

Allow the mixture to stand at the same constant temperature until any undissolved this compound has settled.

-

If necessary, centrifuge the mixture to ensure complete separation of the saturated solution from any excess solute.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant.

-

Immediately dilute the aliquot with a suitable solvent to a concentration appropriate for the chosen analytical method. This also reduces the hazard of handling a concentrated solution.

-

Determine the concentration of this compound in the diluted sample using one of the methods below.

-

Analytical Methods for Concentration Determination:

-

Gas Chromatography (GC): A GC equipped with a suitable column (e.g., Porapak-Q) and a thermal conductivity detector (TCD) can be used to quantify this compound.[9] The method is sensitive, with detection limits in the nanogram range.

-

Titration: The concentration of this compound can be determined by titration with a standardized solution of a base, such as sodium hydroxide, using a suitable indicator or potentiometric endpoint detection.

-

Spectrophotometry: While this compound itself does not have a strong chromophore in the UV-Vis range, it can be derivatized to form a colored compound that can be quantified.

A generalized experimental workflow for determining the solubility of this compound.

Safety and Handling

The extreme toxicity and explosive nature of this compound necessitate stringent safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consult manufacturer's data for compatibility), safety goggles, a face shield, and a flame-retardant lab coat.[10]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest practical height.[6]

-

Blast Shield: A sturdy blast shield must be used at all times when working with this compound.[6]

-

Avoidance of Incompatibles:

-

Metals: this compound can form highly explosive heavy metal azides. Avoid contact with metals, especially heavy metals like lead, copper, silver, and mercury. Use glass or Teflon equipment.[8]

-

Acids: While used in its generation, avoid uncontrolled mixing with strong acids.

-

Heat, Shock, and Friction: Pure this compound and concentrated solutions are sensitive to heat, shock, and friction.[10] Avoid any conditions that could lead to detonation.

-

-

Concentration Limits: It is recommended to work with dilute solutions whenever possible. Solutions in water above 20% are considered dangerously explosive. While specific limits in organic solvents are not well-defined, the principle of using the lowest effective concentration should always be followed.[11]

-

Disposal: this compound and azide-containing waste must be treated as extremely hazardous. Do not pour down the drain.[1] Neutralize dilute solutions with a base (e.g., sodium hydroxide) and then treat with a suitable chemical to destroy the azide ion (e.g., nitrous acid). Follow all institutional and regulatory guidelines for hazardous waste disposal.[3]

Conclusion

While a comprehensive quantitative database of this compound's solubility in organic solvents is not currently available, this guide provides the essential qualitative information, experimental protocols, and safety procedures for researchers working with this hazardous but synthetically valuable compound. The provided methodologies for preparing solutions and determining solubility will enable scientists to generate the specific data required for their research and development activities. The paramount importance of adhering to the detailed safety guidelines cannot be overstated to ensure the well-being of all laboratory personnel. Further research into the quantitative solubility of this compound in a wider range of organic solvents would be a valuable contribution to the field of synthetic chemistry.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 7782-79-8 [m.chemicalbook.com]

- 4. This compound [chemister.ru]

- 5. Sciencemadness Discussion Board - Schmidt reaction - advice on solvents - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. orgsyn.org [orgsyn.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. Gas chromatographic determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.uga.edu [research.uga.edu]

- 11. pubs.acs.org [pubs.acs.org]

Safeguarding Synthesis: A Technical Guide to Handling Hydrazoic Acid

For Researchers, Scientists, and Drug Development Professionals

Hydrazoic acid (HN₃), a volatile and highly toxic compound, presents significant safety challenges in laboratory and pharmaceutical development settings. Its utility in organic synthesis, particularly in the formation of tetrazoles and other nitrogen-containing heterocycles, is paralleled by its extreme explosiveness and acute toxicity. This technical guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required to mitigate the risks associated with this hazardous substance. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research operations.

Understanding the Hazard: Properties of this compound

This compound is a colorless, volatile liquid with a pungent, intolerable odor.[1][2] It is highly soluble in water and organic solvents.[3] The pure, undiluted form is dangerously explosive, sensitive to shock, friction, and heat.[2][4][5] Even dilute solutions (<10%) can become hazardous as the more volatile this compound can concentrate in the headspace of a container, creating a risk of explosion.[3]

Contact with acids or water can lead to the formation of this compound from azide (B81097) salts.[2][6] It reacts with many metals, including copper and lead, to form highly shock-sensitive and explosive metal azides.[4][7] This is a critical consideration for plumbing and equipment materials.

Quantitative Hazard Data

A thorough understanding of the quantitative hazard data for this compound is fundamental to a robust risk assessment. The following tables summarize key exposure limits and toxicity data.

Table 1: Occupational Exposure Limits

| Regulatory Body | Limit Type | Value (as HN₃ vapor) | Value (as Sodium Azide) |

| OSHA (Occupational Safety and Health Administration) | Ceiling PEL | 0.1 ppm[8] | 0.3 mg/m³[8] |

| NIOSH (National Institute for Occupational Safety and Health) | Ceiling REL | 0.1 ppm[9][10][11][12] | 0.3 mg/m³[9][10][11][12] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | Ceiling TLV | 0.11 ppm[11][12][13] | 0.29 mg/m³[11][12][13] |

Table 2: Acute Toxicity Data

| Route of Exposure | Test Animal | LD50/LC50 Value |

| Oral (LD50) | Rat | 27 mg/kg[6][7][13][14] |

| Oral (LD50) | Mouse | 27 mg/kg[7][13][14] |

| Dermal (LD50) | Rabbit | 20 mg/kg[6][7][14] |

| Inhalation (LC50) | Rat | 37 mg/m³[7] |

| Inhalation (LC50) | Mouse | 34 mg/m³[7] |

| Intraperitoneal (LD50) | Mouse | 22 mg/kg[4][15] |

Hierarchy of Controls for Safe Handling

The most effective approach to managing the risks of this compound involves implementing a multi-layered safety strategy known as the "Hierarchy of Controls." This framework prioritizes control measures from most to least effective.

Experimental Protocols

In-situ Generation of this compound in a Continuous Flow Reactor

Continuous flow chemistry offers a safer method for the generation and immediate use of this compound, minimizing the accumulation of this explosive compound.[16]

Methodology:

-

System Setup: A continuous flow reactor system consisting of two pumps, a T-mixer, a coil reactor, and a back-pressure regulator is assembled in a fume hood.

-

Reagent Preparation:

-

Pump 1: An aqueous solution of sodium azide (NaN₃) is prepared.

-

Pump 2: A solution of a suitable acid (e.g., acetic acid) is prepared.[16]

-

-

Reaction Initiation: The two reagent streams are pumped at controlled flow rates and converge at the T-mixer.

-

In-situ Generation: this compound is generated in the mixing zone and immediately enters the heated coil reactor.

-

Subsequent Reaction: The in-situ generated this compound is then reacted with the desired substrate, which can be introduced via a third pump or pre-mixed with the acid stream.[16]

-

Quenching and Collection: The reaction mixture exiting the reactor is quenched and collected for further processing.

Neutralization of this compound Waste

All waste containing this compound or azide ions must be treated as hazardous and neutralized before disposal.

Methodology:

-

Preparation: All neutralization procedures must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment.[17] Prepare a cooling bath (e.g., ice-water) for the reaction vessel.

-

Dilution: If the waste is concentrated, it should be cautiously diluted with a large volume of cold water in the reaction vessel placed in the cooling bath.

-

Neutralization with Sodium Hydroxide (B78521):

-

Disposal: Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[17][18]

Emergency Procedures

A clear and well-rehearsed emergency response plan is crucial when working with this compound.

In the event of any exposure, seek immediate medical attention.[2] For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] If inhaled, move the individual to fresh air immediately.

Personal Protective Equipment (PPE)

As the last line of defense, appropriate PPE is mandatory when handling this compound.

-

Respiratory Protection: A full-face respirator with cartridges appropriate for acid gases and organic vapors is recommended.[2]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[15]

-

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and vapors.[15]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Storage and Disposal

-

Storage: this compound solutions should be stored in a cool, dry, well-ventilated area, away from heat, ignition sources, and incompatible materials such as heavy metals and strong oxidizing agents.[2] Containers should be tightly sealed and clearly labeled.

-

Disposal: All materials contaminated with this compound must be treated as hazardous waste. Neutralize solutions as described in the protocol above. Do not pour untreated this compound or azide solutions down the drain.[7]

By implementing these comprehensive safety measures, researchers and drug development professionals can mitigate the significant risks associated with this compound and ensure a safe and productive laboratory environment.

References

- 1. This compound | Occupational Safety and Health Administration [osha.gov]

- 2. research.uga.edu [research.uga.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 7782-79-8 [m.chemicalbook.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. riccachemical.com [riccachemical.com]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 8. 1988 OSHA PEL Project - Sodium Azide | NIOSH | CDC [archive.cdc.gov]

- 9. cdc.gov [cdc.gov]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium azide [medbox.iiab.me]

- 11. nj.gov [nj.gov]

- 12. Sodium Azide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 13. quickzyme.com [quickzyme.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 18. uwb.edu [uwb.edu]

An In-Depth Technical Guide to the Toxicity and Exposure Limits of Hydrazoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazoic acid (HN₃), also known as hydrogen azide (B81097), is a colorless, volatile, and highly toxic liquid with a pungent odor.[1] It is extremely explosive in its pure form and poses a significant health risk upon exposure.[1] this compound and its conjugate base, the azide ion, are potent metabolic inhibitors. This guide provides a comprehensive overview of the toxicity and exposure limits of this compound, intended for professionals in research and drug development who may encounter this hazardous substance.

Acute Toxicity

The acute toxicity of this compound is high, with effects appearing rapidly after exposure.[2] It is toxic through inhalation, ingestion, and dermal absorption.[2] Symptoms of acute exposure can include headache, dizziness, nausea, vomiting, a dramatic decrease in blood pressure (hypotension), weakness, and in severe cases, convulsions, collapse, and death.[2][3]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of this compound and its sodium salt, sodium azide.

Table 1: Lethal Dose (LD50) and Lethal Concentration (LC50) Values for this compound and Sodium Azide

| Chemical | Species | Route of Administration | LD50/LC50 | Reference(s) |

| This compound | Mouse | Inhalation | 34 mg/m³ | [2] |

| Sodium Azide | Rat | Oral | 27 mg/kg | [2] |

| Sodium Azide | Mouse | Oral | 27 mg/kg | [2] |

| Sodium Azide | Rabbit | Dermal | 20 mg/kg | [2] |

| Sodium Azide | Rat | Dermal | 50 mg/kg | [2] |

| Sodium Azide | Mouse | Intravenous | 19 mg/kg | [2] |

Mechanism of Toxicity

The primary mechanism of this compound's toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[2][3] This inhibition disrupts cellular respiration, leading to a rapid depletion of adenosine (B11128) triphosphate (ATP) and subsequent cellular dysfunction and death.[4][5] Tissues with high oxygen demand, such as the central nervous system and the heart, are particularly vulnerable to the effects of this compound.[2][3]

In addition to its effects on cellular respiration, this compound is a potent vasodilator, causing a rapid and significant drop in blood pressure.[2][6] This hypotensive effect is believed to be mediated by the in vivo conversion of azide to nitric oxide (NO), a key signaling molecule in vasodilation.[2][6]

Signaling Pathways

The following diagram illustrates the primary signaling pathways affected by this compound.

Exposure Limits

To protect individuals from the harmful effects of this compound, various regulatory agencies have established occupational exposure limits.

Table 2: Occupational Exposure Limits for this compound

| Agency | Limit | Value | Notes | Reference(s) |

| ACGIH | TLV-C (Ceiling) | 0.11 ppm (as this compound vapor) | Threshold Limit Value - Ceiling | [2] |

| NIOSH | REL-C (Ceiling) | 0.1 ppm (as HN₃) | Recommended Exposure Limit - Ceiling | [2] |

| OSHA | PEL | Not Established | Permissible Exposure Limit | [2] |

ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health; OSHA: Occupational Safety and Health Administration; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; PEL: Permissible Exposure Limit; C: Ceiling.

Experimental Protocols

Standardized protocols are crucial for assessing the toxicity of chemicals like this compound. The following sections outline generalized experimental workflows based on OECD (Organisation for Economic Co-operation and Development) guidelines for acute toxicity testing and OSHA/NIOSH methods for exposure monitoring.

Acute Toxicity Testing Workflow

The following diagram illustrates a general workflow for acute toxicity testing (oral, dermal, or inhalation).

Detailed Methodologies:

-

Acute Oral Toxicity (based on OECD Guideline 420, 423, or 425):

-

Animal Selection: Typically, young adult rats of a single sex (usually females) are used.[4][7][8]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. Food is withheld overnight before dosing.[4][7][8]

-

Dose Preparation and Administration: The test substance is administered orally by gavage in a suitable vehicle. Doses are selected based on a stepwise procedure to minimize the number of animals used.[4][7][8]

-

Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded at regular intervals.[4][7][8]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[4][7][8]

-

-

Acute Dermal Toxicity (based on OECD Guideline 402):

-

Animal Selection: Adult rats, rabbits, or guinea pigs are commonly used. The skin should be healthy and intact.[9]

-

Preparation of Animals: The fur is clipped from the dorsal area of the trunk approximately 24 hours before the test.[9]

-

Dose Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in place with a porous gauze dressing for 24 hours.[9]

-

Observation: Similar to the oral toxicity test, animals are observed for 14 days for signs of toxicity and mortality.[9]

-

Necropsy: A gross necropsy is performed on all animals.[9]

-

-

Acute Inhalation Toxicity (based on OECD Guideline 403 or 436):

-

Animal Selection: Young adult rats are the preferred species.[3][10]

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[3][10]

-

Concentration: A series of concentrations are tested to determine the LC50.[3][10]

-

Observation: Animals are observed for toxic effects and mortality during and after exposure for up to 14 days.[3][10]

-

Workplace Air Monitoring Workflow

The following diagram outlines the workflow for monitoring workplace air for this compound, based on OSHA Method ID-211.[11][12]

Detailed Methodology (based on OSHA Method ID-211): [11][12]

-

Sampling Train: A pre-filter (polyvinyl chloride) is used to collect particulate azide, followed by a solid sorbent tube containing sodium hydroxide-impregnated silica gel to trap gaseous this compound.[11][12]

-

Sampling Procedure: A calibrated personal sampling pump draws air through the sampling train at a known flow rate (e.g., 1 L/min) for a specified duration.[11][12]

-

Sample Handling: After sampling, the filter and sorbent tube are sealed and sent to a laboratory for analysis. Samples should be kept refrigerated.[11][12]

-

Sample Preparation: In the laboratory, the collected azide is desorbed from the filter and sorbent tube using a sodium carbonate/sodium bicarbonate buffer solution.[11][12]

-

Analysis: The desorbed solution is analyzed for the azide ion using ion chromatography with a UV detector at 210 nm.[11][12]

Conclusion

This compound is a highly toxic and reactive compound that requires careful handling and strict adherence to safety protocols. Its primary toxic effects stem from the inhibition of cellular respiration and potent vasodilation. Understanding the mechanisms of toxicity, recognizing the symptoms of exposure, and adhering to established exposure limits are critical for ensuring the safety of personnel in research and development settings. The experimental protocols outlined in this guide provide a framework for the toxicological assessment and monitoring of this hazardous substance.

References

- 1. Molecular structure of this compound with hydrogen-bonded tetramers in nearly planar layers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Azide Ion/Hydrazoic Acid Passes Through Biological Membranes: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Nitric Oxide in the Vasculature: Where Does It Come From and Where Does It Go? A Quantitative Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soest.hawaii.edu [soest.hawaii.edu]

- 8. The role of oxidative stress in apoptosis induced by the histone deacetylase inhibitor suberoylanilide hydroxamic acid in human colon adenocarcinoma HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How azide inhibits ATP hydrolysis by the F-ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic treatment with azide in situ leads to an irreversible loss of cytochrome c oxidase activity via holoenzyme dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative stress disruption of receptor-mediated calcium signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CV Physiology | Nitric Oxide [cvphysiology.com]

In Situ Generation of Hydrazoic Acid from Sodium azide: A Technical Guide for Pharmaceutical Research and Development

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles, applications, and practical execution of in situ hydrazoic acid generation from sodium azide (B81097).

This compound (HN₃) is a valuable reagent in organic synthesis, particularly for the introduction of nitrogen atoms into molecules, a crucial step in the development of many pharmaceutical compounds. However, its high toxicity and explosive nature in concentrated form necessitate safer handling and generation methods.[1] The in situ generation of this compound from the more stable precursor, sodium azide (NaN₃), offers a safer and more controlled approach for its use in synthetic chemistry. This guide provides a comprehensive overview of the methods for in situ generation, key applications in drug development, detailed experimental protocols, and a comparative analysis of reaction conditions.

Safety Precautions: Handling Sodium Azide and this compound

Both sodium azide and this compound are highly toxic and pose significant safety risks. Strict adherence to safety protocols is mandatory.

-

Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[2] It can form strong complexes with hemoglobin, impeding oxygen transport in the blood.[2] this compound is a volatile and highly toxic liquid that can be readily inhaled, causing lung irritation.[2]

-

Explosion Hazard: Sodium azide is thermally unstable and can decompose violently upon heating above 275 °C.[3] It reacts with heavy metals (e.g., lead, copper, zinc) to form highly shock-sensitive and explosive metal azides.[3][4] Therefore, the use of metal spatulas or storage on metal shelves is strictly prohibited.[3][4] this compound is explosive in its pure form and at concentrations above 20% (w/w).[5]

-

Handling: All manipulations involving sodium azide and the in situ generation of this compound must be conducted in a certified chemical fume hood.[3][6] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-gloving with nitrile gloves, is required.[3]

-